molecular formula C8H8N4 B8818656 8-Methylpyrido[2,3-d]pyridazin-5-amine CAS No. 1330755-98-0

8-Methylpyrido[2,3-d]pyridazin-5-amine

Cat. No.: B8818656
CAS No.: 1330755-98-0
M. Wt: 160.18 g/mol
InChI Key: FMCDVFBPQXGFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylpyrido[2,3-d]pyridazin-5-amine is a fused heterocyclic compound comprising a pyridine ring fused to a pyridazine ring, with a methyl group at position 8 and an amine (-NH2) group at position 5.

Pyridazine-containing scaffolds are known for their versatility in medicinal chemistry, often serving as core structures for targeting enzymes like Polo-like kinases (PLKs) and MEK . The methyl substitution at position 8 and amine at position 5 likely influence electronic and steric properties, modulating binding affinity and selectivity.

Properties

CAS No.

1330755-98-0

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

8-methylpyrido[2,3-d]pyridazin-5-amine

InChI

InChI=1S/C8H8N4/c1-5-7-6(3-2-4-10-7)8(9)12-11-5/h2-4H,1H3,(H2,9,12)

InChI Key

FMCDVFBPQXGFSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N=N1)N)C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridopyridazine Analogs

8-Chloropyrido[2,3-d]pyridazin-5-amine
  • Structure : Chlorine replaces the methyl group at position 6.
  • CAS : 2843-73-4
  • Molecular Formula : C7H5ClN4
  • Application : Used as a key intermediate in organic synthesis and drug development .
  • Key Differences: The electron-withdrawing chlorine substituent may reduce lipophilicity compared to the methyl group. Potential for altered reactivity in nucleophilic substitution reactions.
8-Methylpyrido[2,3-d]pyridazin-5(6H)-one
  • CAS : 90004-07-2
  • Molecular Formula : C8H11N2O
  • Application : Listed as a pesticide intermediate (LGC Standards) .
  • Key Differences :
    • The ketone (-one) at position 5 replaces the amine, drastically altering hydrogen-bonding capacity and target interactions.

Pyridopyrimidine Derivatives (Core Structure Variation)

Pyrido[2,3-d]pyrimidines are structurally related but feature a pyrimidine ring instead of pyridazine. These compounds are prominent in kinase inhibitor research:

GBO-006
  • Structure: 2-(1H-Indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
  • Pharmacology :
    • Induces apoptosis via caspase 3/7 activation.
    • Poor aqueous solubility (<0.1 μg/mL) necessitated co-solvent formulations for in vivo studies .
Pamapimod (RO4402257)
  • Structure: 6-(2,4-Difluorophenoxy)-2-{[3-hydroxy-1-(2-hydroxyethyl)propyl]amino}-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.
  • CAS : 449811-01-2
  • Application : Investigated for rheumatoid arthritis; targets MEK/ERK pathways .
TAK733
  • Structure: (R)-6-Fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione.
  • Target : MEK inhibitor with modifications enhancing kinase selectivity .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents (Position) Molecular Formula Key Target Activity/Application References
8-Methylpyrido[2,3-d]pyridazin-5-amine Pyrido[2,3-d]pyridazine Methyl (8), NH2 (5) Not explicitly provided Inferred kinase targets Research intermediate
8-Chloropyrido[2,3-d]pyridazin-5-amine Pyrido[2,3-d]pyridazine Cl (8), NH2 (5) C7H5ClN4 N/A Synthetic intermediate
GBO-006 Pyrido[2,3-d]pyrimidine Methyl (8), SO2Ar (6) C24H17F2N5O3S PLK2 IC50 = 2 nM; apoptosis inducer
Pamapimod Pyrido[2,3-d]pyrimidine Methyl (8), OAr (6) C19H20F2N4O4 MEK/PLK2 Anti-inflammatory, kinase inhibition

Research Findings and Implications

  • Kinase Selectivity: Methyl and halogen substitutions at position 8 in pyridopyridazine/pyrimidine scaffolds critically influence kinase binding. For example, GBO-006’s sulfonyl group at position 6 enhances PLK2 specificity , while Pamapimod’s difluorophenoxy group targets MEK .
  • Solubility Challenges : Hydrophobic substituents (e.g., methyl, aryl groups) often reduce aqueous solubility, as seen in GBO-006, necessitating formulation optimization .
  • Functional Group Impact : Replacing the amine (-NH2) with a ketone (-one) in pyridazin-5(6H)-one derivatives (e.g., 8-Methylpyrido[2,3-d]pyridazin-5(6H)-one) shifts applications from kinase inhibition to agrochemical uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.